NMDA‑Related Binding Affinity – Direct Comparison of Ki Values on the TCP Locus
In a direct head‑to‑head study using [³H]TCP displacement in Torpedo nicotinic acetylcholine receptor membranes (desensitized state), 2‑(adamantan‑2‑yl)ethanamine (reported as "adamantylethylamine") exhibited a Ki of 8.5 ± 0.7 µM, placing its affinity between that of memantine (5.5 ± 1.6 µM) and 1‑adamantanamine (72.6 ± 12.2 µM) [1]. The same rank order was observed for [³H]ethidium displacement (Ki = 15.9 ± 4.1 µM vs. 8.6 ± 3.0 µM for memantine and 42.1 ± 8.7 µM for 1‑adamantanamine).
| Evidence Dimension | Affinity for the TCP binding site (desensitized nicotinic AChR) – [³H]TCP displacement |
|---|---|
| Target Compound Data | Ki = 8.5 ± 0.7 µM |
| Comparator Or Baseline | Memantine (Ki = 5.5 ± 1.6 µM); 1‑Adamantanamine (Ki = 72.6 ± 12.2 µM); 2‑Adamantanamine (Ki = 106 ± 19 µM) |
| Quantified Difference | Target is 1.55‑fold less potent than memantine and 8.5‑fold more potent than 1‑adamantanamine. |
| Conditions | Torpedo AChR native membranes, desensitized with carbamylcholine, 1 h equilibration at room temperature. |
Why This Matters
Researchers seeking a moderate‑affinity NMDA‑channel ligand with a distinct selectivity window (between high‑affinity memantine and low‑affinity 1‑adamantanamine) can prioritize this 2‑adamantyl scaffold to avoid excessive receptor blockade or complete lack of activity.
- [1] Arias HR, et al. Noncompetitive Antagonist Binding Sites in the Torpedo Nicotinic Acetylcholine Receptor. Biochemistry. 2003;42(24):7365-7374. DOI: 10.1021/bi034292x. View Source
